3,3'-Dichloro-4,4'-diaminodiphenyl ether
Overview
Description
3,3’-Dichloro-4,4’-diaminodiphenyl ether is an organic compound with the chemical formula C12H10Cl2N2O. It is an amine and ether, characterized by the presence of two chlorine atoms and two amino groups attached to a diphenyl ether structure. This compound is known for its applications in various industrial and scientific fields, particularly in the synthesis of polymers and resins .
Preparation Methods
The synthesis of 3,3’-Dichloro-4,4’-diaminodiphenyl ether typically involves the condensation of o-chloroaniline with formaldehyde. This reaction is catalyzed by acidic zeolites such as HY, Hβ, and HZSM-5. The reaction conditions include a molar ratio of o-chloroaniline to formaldehyde of 4:1, a catalyst bed volume of 20 mL, a liquid hourly space velocity (LHSV) of 3.5 h⁻¹, a pressure of 0.5 MPa, and a temperature of 443 K. Under these conditions, the conversion of formaldehyde and the selectivity for the desired product are maintained at high levels .
Chemical Reactions Analysis
3,3’-Dichloro-4,4’-diaminodiphenyl ether undergoes several types of chemical reactions, including:
Neutralization: As an amine, it can neutralize acids to form salts and water.
Substitution: The chlorine atoms can be substituted by other groups under appropriate conditions.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to various derivatives.
Common reagents used in these reactions include strong acids for neutralization and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3,3’-Dichloro-4,4’-diaminodiphenyl ether is extensively used in scientific research and industrial applications, including:
Polymer Synthesis: It is a key component in the production of high-quality polyurethane and epoxy resins
Cross-Linking and Curing Agents: It serves as a chain-extending, cross-linking, and curing agent in the preparation of various polymer products, including resins, rubber, plastic, paint, and film.
Biological Research:
Mechanism of Action
The mechanism of action of 3,3’-Dichloro-4,4’-diaminodiphenyl ether involves its interaction with formaldehyde to form intermediates that further react to produce the final product. The reaction proceeds through the formation of o-chloroanilino-methanol, which undergoes further condensation to yield the desired compound. The deposition of basic intermediates on active sites and the accumulation of polymeric by-products in the catalyst’s pore channels can affect the reaction’s efficiency .
Comparison with Similar Compounds
3,3’-Dichloro-4,4’-diaminodiphenyl ether is similar to other diaminodiphenylmethanes, such as:
4,4’-Diaminodiphenyl methane (MDA): Used in the preparation of polyurethane and thermosets.
3,3’-Dimethyl-4,4’-diamino diphenylmethane (MDT): Used as a curing agent in electric cables and wires.
The uniqueness of 3,3’-Dichloro-4,4’-diaminodiphenyl ether lies in its chlorine substitution, which imparts specific properties useful in the synthesis of high-quality polymers and resins .
Properties
IUPAC Name |
4-(4-amino-3-chlorophenoxy)-2-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-9-5-7(1-3-11(9)15)17-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVWBIJMWBNKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
Record name | 3,3'-DICHLORO-4,4'-DIAMINODIPHENYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20151 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074842 | |
Record name | 3,3'-Dichloro-4,4'-diaminodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28434-86-8 | |
Record name | 3,3'-DICHLORO-4,4'-DIAMINODIPHENYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20151 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4,4′-Oxybis[2-chlorobenzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28434-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Dichloro-4,4'-diaminodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Dichloro-4,4'-diaminodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4′-Oxybis(2-chloroaniline) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87Z64NH7YX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
262 to 264 °F (NTP, 1992) | |
Record name | 3,3'-DICHLORO-4,4'-DIAMINODIPHENYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20151 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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